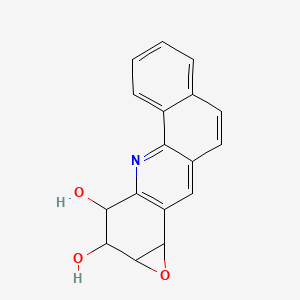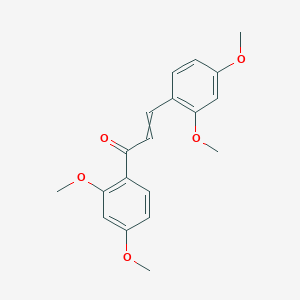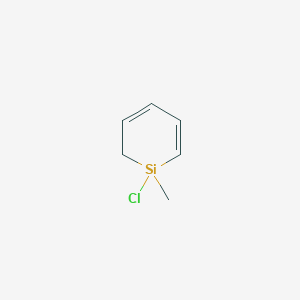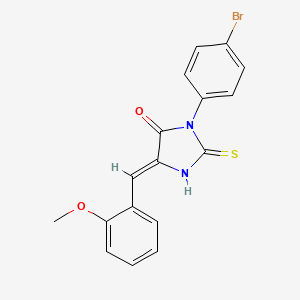![molecular formula C12H16O B14157397 1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 3698-47-3](/img/structure/B14157397.png)
1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure. It is characterized by the presence of a benzene ring substituted with two methyl groups and an allyl ether group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 2-methylprop-2-en-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the allyl ether group to an alkyl ether.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl ethers.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- 1,3-Dimethyl-5-[(2-methylprop-1-en-1-yl)oxy]benzene
- 2,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene
Uniqueness
1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
3698-47-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C12H16O/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h5-7H,1,8H2,2-4H3 |
InChI Key |
YRYNGTKOFKRMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)


![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)




![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
